
5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Etoxi-3-metoxifenil)-3-etil-1H-1,2,4-triazol es un compuesto heterocíclico que presenta un anillo de triazol sustituido con grupos etil y fenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Etoxi-3-metoxifenil)-3-etil-1H-1,2,4-triazol normalmente implica la reacción de 4-etoxi-3-metoxibenzaldehído con hidrazinocarboxilato de etilo, seguido de ciclación. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como el ácido acético. La mezcla de reacción se calienta generalmente a reflujo para facilitar la formación del anillo de triazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-Etoxi-3-metoxifenil)-3-etil-1H-1,2,4-triazol sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo fenilo, especialmente en las posiciones orto y para al grupo metoxilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Halogenación usando bromo en presencia de un catalizador como el bromuro de hierro(III).
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
5-(4-Etoxi-3-metoxifenil)-3-etil-1H-1,2,4-triazol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Etoxi-3-metoxifenil)-3-etil-1H-1,2,4-triazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y llevando a diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Etoxi-3-metoxifenil)-5-etil-1,2,4-oxadiazol
- 4-[3-(4-Etoxi-3-metoxifenil)acriloil]morfolina
Singularidad
5-(4-Etoxi-3-metoxifenil)-3-etil-1H-1,2,4-triazol es único debido a su patrón de sustitución específico en el anillo de triazol, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y selectividad en reacciones químicas, así como actividades biológicas únicas.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O2/c1-4-12-14-13(16-15-12)9-6-7-10(18-5-2)11(8-9)17-3/h6-8H,4-5H2,1-3H3,(H,14,15,16) |
Clave InChI |
PSRPLKNAWIAQKG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NN1)C2=CC(=C(C=C2)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



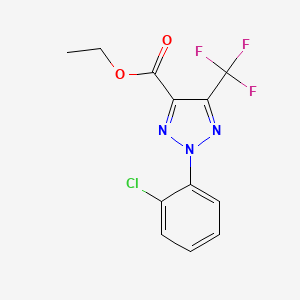
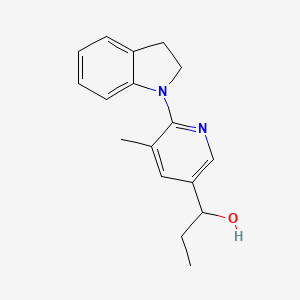
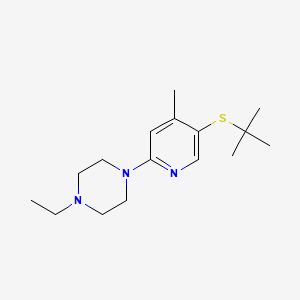

![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)
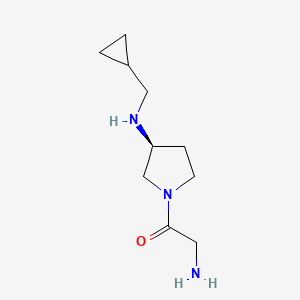
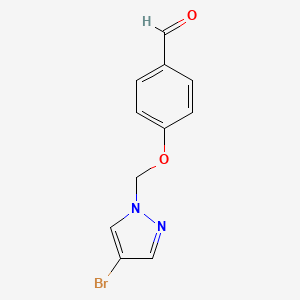
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)
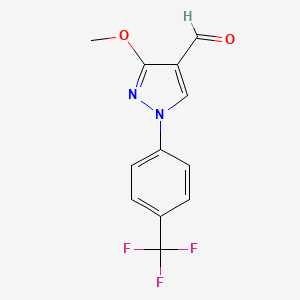
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)

